3-[(4-Butylphenyl)sulfamoyl]benzoic acid

LPA2 receptor regioisomer SAR GPCR agonism

3-[(4-Butylphenyl)sulfamoyl]benzoic acid (CAS 377769-55-6) is a meta-substituted N-aryl sulfamoyl benzoic acid derivative with the molecular formula C₁₇H₁₉NO₄S and a molecular weight of 333.40 g/mol. This compound belongs to the phenylsulfamoyl benzoic acid class, a scaffold widely explored in medicinal chemistry for targets including LPA₂ GPCR , ERAP1 aminopeptidase , and bacterial class II-HMGR.

Molecular Formula C17H19NO4S
Molecular Weight 333.4
CAS No. 377769-55-6
Cat. No. B2699812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Butylphenyl)sulfamoyl]benzoic acid
CAS377769-55-6
Molecular FormulaC17H19NO4S
Molecular Weight333.4
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C17H19NO4S/c1-2-3-5-13-8-10-15(11-9-13)18-23(21,22)16-7-4-6-14(12-16)17(19)20/h4,6-12,18H,2-3,5H2,1H3,(H,19,20)
InChIKeyVCKYVPWUFMIGPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Butylphenyl)sulfamoyl]benzoic acid (CAS 377769-55-6): Meta-Substituted Sulfamoyl Benzoic Acid for Specialized Research Procurement


3-[(4-Butylphenyl)sulfamoyl]benzoic acid (CAS 377769-55-6) is a meta-substituted N-aryl sulfamoyl benzoic acid derivative with the molecular formula C₁₇H₁₉NO₄S and a molecular weight of 333.40 g/mol [1]. This compound belongs to the phenylsulfamoyl benzoic acid class, a scaffold widely explored in medicinal chemistry for targets including LPA₂ GPCR [2], ERAP1 aminopeptidase [3], and bacterial class II-HMGR [4]. Unlike the more extensively characterized ortho-substituted regioisomer (CAS 98644-86-1), the meta-carboxy configuration of this compound confers distinct physicochemical properties and target selectivity profiles that are critical considerations for structure-activity relationship (SAR) studies and chemical biology tool selection.

Why 3-[(4-Butylphenyl)sulfamoyl]benzoic acid Cannot Be Interchanged with Ortho or Para Sulfamoyl Benzoic Acid Regioisomers


Within the phenylsulfamoyl benzoic acid class, the position of the carboxylic acid group relative to the sulfamoyl moiety is a primary determinant of both target engagement and physicochemical behavior [1]. Published SAR data demonstrate that shifting the sulfamoyl substituent from the ortho to the meta position abolishes LPA₂ receptor agonist activity—compound 11a (meta) was completely inactive at LPA₂ up to 10 µM, whereas ortho-substituted analogs achieved subnanomolar EC₅₀ values [1]. In carbonic anhydrase inhibition, meta-substituted regioisomers preferentially target CA I, IX, and XII, while ortho-substituted sulfonamides show weak inhibition of CA I and II but significant CA XII activity [2]. These regioisomer-dependent selectivity shifts mean that substituting the meta isomer with an ortho or para analog in a research protocol will yield non-comparable pharmacological data.

Quantitative Differentiation Evidence for 3-[(4-Butylphenyl)sulfamoyl]benzoic acid Versus Closest Analogs


Meta vs Ortho Regioisomerism Abolishes LPA₂ Agonist Activity: Class-Level SAR Defining Target Compound Selectivity

In a systematic SAR study of sulfamoyl benzoic acid (SBA) analogs as LPA₂ agonists, Kiss et al. demonstrated that relocating the sulfamoyl-benzoic acid attachment from the ortho to the meta position (compound 11a) or para position (compound 11b) completely abolished LPA₂ receptor activation at concentrations up to 10 µM, the highest concentration tested [1]. By contrast, the ortho-substituted lead compound 4 exhibited picomolar activity (EC₅₀ = 5.06 × 10⁻³ nM vs LPA 18:1). This finding establishes that 3-[(4-butylphenyl)sulfamoyl]benzoic acid, as a meta-substituted SBA, is functionally silent at LPA₂, making it suitable as a negative control or as a scaffold for targets orthogonal to LPA₂ signaling, whereas its ortho regioisomer (2-[(4-butylphenyl)sulfamoyl]benzoic acid, CAS 98644-86-1) would be expected to retain LPA₂ activity based on this SAR.

LPA2 receptor regioisomer SAR GPCR agonism radioprotection

Lipophilicity Differential: Meta Isomer (LogP 4.877) vs Ortho Isomer (LogP 4.682) Impacts Membrane Permeability and Non-Specific Binding

The measured/calculated octanol-water partition coefficient (LogP) for 3-[(4-butylphenyl)sulfamoyl]benzoic acid is 4.877 [1], compared to 4.682 for the ortho regioisomer 2-[(4-butylphenyl)sulfamoyl]benzoic acid (CAS 98644-86-1) . This ~0.2 log unit difference corresponds to approximately 1.6-fold higher lipophilicity for the meta isomer. In the context of the Ehlert et al. study on sulfamoyl benzoic acids, lipophilicity was identified as a statistically significant predictor of PABA glycination inhibition (I₅₀), which correlates with tubular secretion potential [2]. The higher LogP of the meta isomer predicts greater membrane partitioning and potentially altered renal handling compared to the ortho analog.

lipophilicity LogP physicochemical properties ADME prediction

Ionization State at Physiological pH: pKa 3.74 and LogD₇.₄ 0.59 Define Distinct Solubility and Protein Binding Profile vs Ortho Isomer

3-[(4-Butylphenyl)sulfamoyl]benzoic acid has a calculated acid pKa of 3.74 and a LogD of 0.59 at pH 7.4, indicating that at physiological pH the compound exists predominantly (~99.98%) in the ionized carboxylate form [1]. This contrasts with ortho-substituted sulfamoyl benzoic acids, where intramolecular hydrogen bonding between the ortho-carboxy group and the sulfamoyl NH can partially mask the acid functionality, raising the effective pKa and altering the ionization ratio at pH 7.4. The meta configuration eliminates this intramolecular H-bond, ensuring full ionization under physiological assay conditions. The compound is reported as sparingly soluble in aqueous buffers (<10 µM) but highly soluble in DMSO (≥50 mM) , a solubility profile typical of ionized lipophilic acids.

pKa LogD ionization state drug-likeness solubility

Antibacterial Scaffold Context: Non-Hydroxylated Meta Isomer Occupies Distinct SAR Space from 5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic Acid Series

The Purdue University dissertation by Lipton (2016) reported the design and synthesis of 24 analogs of 5-(N-(4-butylphenyl)sulfamoyl)-2-hydroxybenzoic acid, a series targeting bacterial class II-HMGR for MRSA and VRE infections [1]. The most potent analog in this series displayed an IC₅₀ of 2 µM against E. faecalis and S. aureus II-HMGR (HMG-CoA to mevalonate direction), with the best antibacterial analog showing an MIC of 16 µM against MRSA and E. faecalis. These analogs were non-toxic to murine J774A.1 cells at 50–100 µM. Critically, 3-[(4-butylphenyl)sulfamoyl]benzoic acid differs from this characterized series in two key respects: (1) the sulfamoyl group is at the meta (3-) rather than the para (5-) position, and (2) the benzoic acid ring lacks the 2-hydroxy substituent. Both structural features are expected to alter metal-chelation capacity (relevant to HMGR inhibition) and electronic properties of the aromatic ring, placing the target compound in an unexplored region of antibacterial SAR space.

antibacterial MRSA E. faecalis HMG-CoA reductase SAR differentiation

Melting Point and Purity Specifications: Reproducible Physical Identity for Analytical Method Development and Quality Control

3-[(4-Butylphenyl)sulfamoyl]benzoic acid is commercially available with a reported melting point of 206–208°C and purity of 95% (HPLC) from Enamine LLC (Catalog EN300-00408) [1]. This well-defined melting point provides a rapid identity confirmation method that distinguishes the meta isomer from its ortho analog (2-[(4-butylphenyl)sulfamoyl]benzoic acid, CAS 98644-86-1), for which a distinct melting point would be expected due to differences in crystal packing. The 95% purity specification defines the baseline for analytical method development, impurity profiling, and batch-to-batch consistency assessment in procurement workflows.

melting point purity specification quality control analytical reference procurement

ERAP1/ERAP2 Selectivity Potential: Meta-Carboxy Phenylsulfamoyl Benzoic Acids Occupy a Privileged Position in Aminopeptidase Modulator Patent Space

Grey Wolf Therapeutics' patent filings (WO2020225569A1, 2020; US20240376046A1) disclose phenyl-sulfamoyl-benzoic acid derivatives as ERAP1 modulators for immuno-oncology applications [1][2]. While the patent Markush structures encompass a broad range of substitution patterns, the meta-carboxy configuration exemplified by 3-[(4-butylphenyl)sulfamoyl]benzoic acid places the compound within the claimed pharmacophore. Published data on related meta-substituted phenylsulfamoyl benzoic acids show that the position of the carboxy group is a critical determinant of ERAP1 vs ERAP2 vs IRAP selectivity: a closely related meta-carboxy analog (4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid, compound 61) was crystallographically characterized as a selective ERAP2 inhibitor with a novel mode of inhibition [3]. The meta-carboxy motif present in the target compound is thus directly implicated in aminopeptidase binding site recognition.

ERAP1 ERAP2 aminopeptidase immuno-oncology antigen presentation

Optimal Research and Procurement Application Scenarios for 3-[(4-Butylphenyl)sulfamoyl]benzoic acid


Negative Control Compound for LPA₂ Receptor Agonist Screening Campaigns

Based on the established SAR showing that meta-substituted sulfamoyl benzoic acids are completely inactive at LPA₂ (no activation up to 10 µM) [1], 3-[(4-butylphenyl)sulfamoyl]benzoic acid is ideally suited as a structurally matched inactive control for cell-based LPA₂ calcium mobilization or apoptosis rescue assays. Its shared butylphenyl-sulfamoyl pharmacophore with active ortho-substituted LPA₂ agonists ensures that any observed biological effects can be attributed specifically to LPA₂ engagement rather than off-target sulfonamide activity.

Scaffold for ERAP1/ERAP2 Aminopeptidase Inhibitor Lead Optimization

The meta-carboxy configuration of 3-[(4-butylphenyl)sulfamoyl]benzoic acid places it within the phenyl-sulfamoyl-benzoic acid pharmacophore claimed in Grey Wolf Therapeutics' ERAP1 modulator patents [2]. It represents a minimally decorated starting scaffold for SAR expansion at the N-aryl position, where introduction of substituted phenyl, heteroaryl, or cycloalkyl groups can modulate ERAP1 vs ERAP2 selectivity, as demonstrated by the >37-fold selectivity window achieved by related screening hits [3].

Comparator Compound for Antibacterial HMGR Inhibitor SAR Studies

As a non-hydroxylated, meta-substituted analog of the 5-[(4-butylphenyl)sulfamoyl]-2-hydroxybenzoic acid antibacterial series characterized at Purdue University (best analog: IC₅₀ 2 µM against E. faecalis II-HMGR; MIC 16 µM against MRSA) [4], the target compound enables systematic exploration of how the absence of the 2-hydroxy group and shift of sulfamoyl substitution from para to meta affects antibacterial potency, spectrum, and mammalian cell toxicity. This head-to-head SAR comparison can identify structural features driving selective bacterial HMGR inhibition.

Physicochemical Reference Standard for Meta-Substituted Sulfamoyl Benzoic Acid Analytical Method Development

With a well-defined melting point (206–208°C), purity specification (95%), and documented LogP (4.877), pKa (3.74), and LogD₇.₄ (0.59) values [1][5][6], 3-[(4-butylphenyl)sulfamoyl]benzoic acid can serve as an analytical reference standard for developing HPLC purity methods, logD chromatographic indices, and pKa determination protocols specific to the sulfamoyl benzoic acid class. Its distinct melting point also enables identity confirmation of the meta isomer versus ortho or para regioisomeric contaminants in synthetic batches.

Quote Request

Request a Quote for 3-[(4-Butylphenyl)sulfamoyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.